molecular formula C21H29NO4 B13718481 4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B13718481
M. Wt: 359.5 g/mol
InChI Key: PNGIUTXTUJFXJL-UHFFFAOYSA-N
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Description

4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[222]octane-1-carboxylic acid is a complex organic compound with the molecular formula C14H23NO4 It is characterized by a bicyclic structure with a tert-butoxycarbonyl-protected amino group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of 4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially modulating their activity. The tert-butoxycarbonyl group can be removed under specific conditions, revealing the active amino group that can participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its combination of a bicyclic core, a benzyl group, and a tert-butoxycarbonyl-protected amino group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research .

Properties

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

IUPAC Name

4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]bicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C21H29NO4/c1-19(2,3)26-18(25)22(15-16-7-5-4-6-8-16)21-12-9-20(10-13-21,11-14-21)17(23)24/h4-8H,9-15H2,1-3H3,(H,23,24)

InChI Key

PNGIUTXTUJFXJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C23CCC(CC2)(CC3)C(=O)O

Origin of Product

United States

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